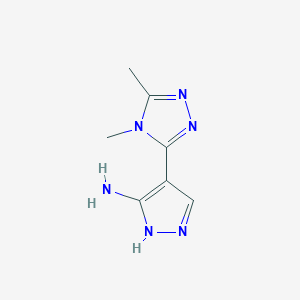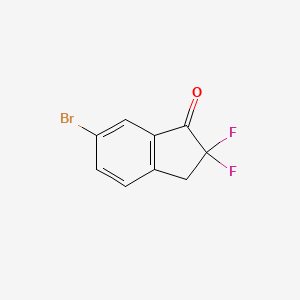
6-(Difluoromethoxy)pyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethoxy)pyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H4ClF2NO3S It is a derivative of pyridine, featuring a difluoromethoxy group and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-hydroxypyridine-2-sulfonyl chloride with difluoromethyl ether under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Difluoromethoxy)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions with a base like triethylamine.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used under controlled conditions to avoid overreaction.
Major Products Formed:
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Nitrated and Halogenated Pyridines: Resulting from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
6-(Difluoromethoxy)pyridine-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethoxy)pyridine-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity makes it useful in the modification of proteins and other biomolecules, allowing for the study of molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
6-(Methoxypyridine-2-sulfonyl chloride): Similar structure but with a methoxy group instead of a difluoromethoxy group.
6-(Trifluoromethoxy)pyridine-2-sulfonyl chloride: Contains a trifluoromethoxy group, offering different reactivity and properties.
Uniqueness: 6-(Difluoromethoxy)pyridine-2-sulfonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C6H4ClF2NO3S |
|---|---|
Poids moléculaire |
243.62 g/mol |
Nom IUPAC |
6-(difluoromethoxy)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO3S/c7-14(11,12)5-3-1-2-4(10-5)13-6(8)9/h1-3,6H |
Clé InChI |
RUNPCPUKWLUKNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)S(=O)(=O)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)

![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)

![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)

![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)

![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)

![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)


